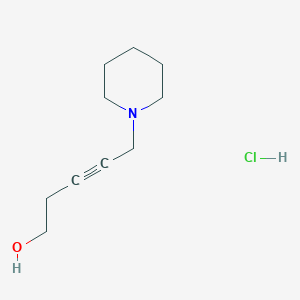
Methanone, (4-methylphenyl)-4-pyridinyl-
Overview
Description
Methanone, (4-methylphenyl)-4-pyridinyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Methanone, (4-methylphenyl)-4-pyridinyl-”, also known as “Pyridin-4-yl-(p-tolyl)methanone”:
Pharmaceutical Research
Methanone, (4-methylphenyl)-4-pyridinyl- has been investigated for its potential use in pharmaceutical applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes that are involved in disease pathways .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to act as a building block for more complex molecules. It can participate in various chemical reactions, including condensation and coupling reactions, to form new compounds with potential applications in materials science and medicinal chemistry .
Material Science
In material science, Methanone, (4-methylphenyl)-4-pyridinyl- is used in the development of new polymers and resins. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This makes it useful in the production of high-performance plastics and coatings .
Biological Studies
Finally, this compound is used in biological studies to understand its interactions with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions. This helps in elucidating the molecular basis of various biological processes and in the design of new therapeutic agents.
Thermo Scientific Chemicals NIST Chemistry WebBook RSC Publishing : Thermo Scientific Chemicals : NIST Chemistry WebBook : RSC Publishing : Thermo Scientific Chemicals : NIST Chemistry WebBook
Mechanism of Action
Target of Action
The primary targets of Methanone, (4-methylphenyl)-4-pyridinyl-, also known as Pyridin-4-yl-(p-tolyl)methanone, are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways affected by Methanone, (4-methylphenyl)-4-pyridinyl-
Result of Action
The molecular and cellular effects of Methanone, (4-methylphenyl)-4-pyridinyl- are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how Methanone, (4-methylphenyl)-4-pyridinyl- interacts with its targets and exerts its effects.
properties
IUPAC Name |
(4-methylphenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMJOPYGJGOYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536858 | |
| Record name | (4-Methylphenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (4-methylphenyl)-4-pyridinyl- | |
CAS RN |
14548-30-2 | |
| Record name | (4-Methylphenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



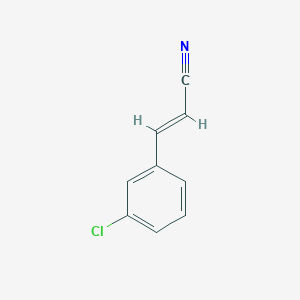
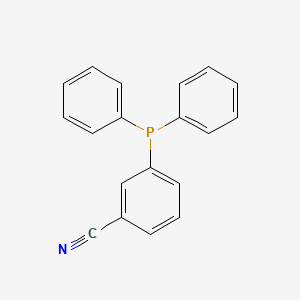



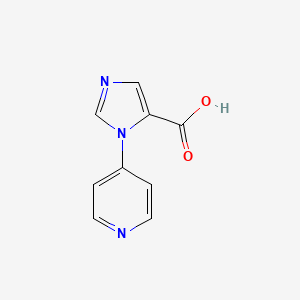
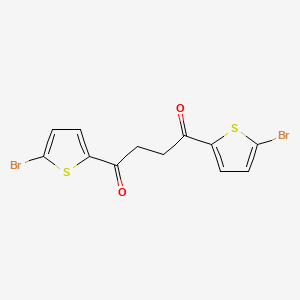

![[1,5]Naphthyridine-3-boronic acid](/img/structure/B3047762.png)

![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)
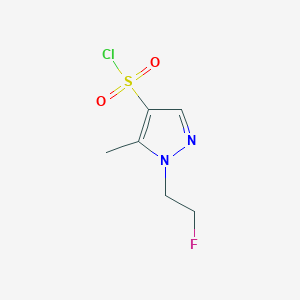
![3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047767.png)
